molecular formula C20H24ClN3OS B12414605 7-Hydroxy Prochlorperazine-d8

7-Hydroxy Prochlorperazine-d8

Cat. No.: B12414605
M. Wt: 398.0 g/mol
InChI Key: BRUHMTGXYBUCRP-PMCMNDOISA-N
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Description

7-Hydroxy Prochlorperazine-d8 is a deuterium-labeled derivative of 7-Hydroxy Prochlorperazine. It is a stable isotope compound used primarily in scientific research. The compound is characterized by the replacement of hydrogen atoms with deuterium, which is a heavier isotope of hydrogen. This modification is often employed to study the pharmacokinetics and metabolic pathways of drugs.

Preparation Methods

The synthesis of 7-Hydroxy Prochlorperazine-d8 typically involves the deuteration of 7-Hydroxy Prochlorperazine. This process can be achieved through various methods, including:

    In Vitro Metabolic Reactions: This method involves the use of enzymes or chemical catalysts to introduce deuterium into the parent compound.

    In Vivo Metabolic Reactions: This approach uses living organisms to metabolize the parent compound, resulting in the incorporation of deuterium.

Chemical Reactions Analysis

7-Hydroxy Prochlorperazine-d8 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation reactions, where a halogen atom replaces a hydrogen atom, are typical examples.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

7-Hydroxy Prochlorperazine-d8 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of 7-Hydroxy Prochlorperazine-d8 is similar to that of its parent compound, 7-Hydroxy Prochlorperazine. It primarily acts as an antagonist of dopamine receptors, particularly the D2 receptors in the brain. This action helps in the treatment of conditions like nausea, vomiting, and certain psychiatric disorders. The deuterium substitution does not significantly alter the mechanism but may affect the pharmacokinetics and metabolic stability of the compound .

Comparison with Similar Compounds

7-Hydroxy Prochlorperazine-d8 is unique due to its deuterium labeling. Similar compounds include:

Properties

Molecular Formula

C20H24ClN3OS

Molecular Weight

398.0 g/mol

IUPAC Name

8-chloro-10-[3-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)propyl]phenothiazin-3-ol

InChI

InChI=1S/C20H24ClN3OS/c1-22-9-11-23(12-10-22)7-2-8-24-17-5-4-16(25)14-20(17)26-19-6-3-15(21)13-18(19)24/h3-6,13-14,25H,2,7-12H2,1H3/i9D2,10D2,11D2,12D2

InChI Key

BRUHMTGXYBUCRP-PMCMNDOISA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CCCN2C3=C(C=C(C=C3)O)SC4=C2C=C(C=C4)Cl)([2H])[2H])[2H]

Canonical SMILES

CN1CCN(CC1)CCCN2C3=C(C=C(C=C3)O)SC4=C2C=C(C=C4)Cl

Origin of Product

United States

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